4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine
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Overview
Description
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine is a compound that features a pyridine ring substituted with morpholine and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Mannich reaction, where formaldehyde and morpholine are reacted with a pyridine derivative under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or DMF at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a therapeutic setting .
Comparison with Similar Compounds
Similar Compounds
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with similar structural features but different functional groups.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group and a pyridine ring.
Uniqueness
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine is unique due to its specific combination of morpholine and diamine groups on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-(Morpholin-4-ylmethyl)pyridine-2,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with morpholine and appropriate amines. The process can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.
1. Anti-Cancer Properties
Recent studies have highlighted the efficacy of pyridine derivatives in targeting various cancer pathways. For instance, compounds similar to this compound have been shown to inhibit the PI3K/Akt signaling pathway, which is often deregulated in tumors.
Table 1: Inhibitory Activity Against Cancer Cell Lines
2. Anti-Inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties. In vitro studies reported half maximal inhibitory concentration (IC50) values ranging from 10.25 µM to 23.15 µM against cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators of inflammation.
Table 2: Anti-Inflammatory Activity
Compound | Target Enzyme | IC50 (µM) | Effectiveness |
---|---|---|---|
R1 | COX-1 | 10.25 | High |
R2 | COX-2 | 23.15 | Moderate |
Case Study 1: In Vivo Evaluation
In a rat model of inflammation, administration of this compound resulted in a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent. The study reported a decrease in inflammatory markers correlating with the dosage administered.
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound exhibits favorable binding interactions with key enzymes involved in inflammation and cancer progression. The binding affinity was assessed using various computational methods, providing insights into its mechanism of action.
Table 3: Molecular Docking Results
Compound | Target Protein | Binding Energy (kcal/mol) |
---|---|---|
R1 | COX-1 | -7.5 |
R2 | Nitric Oxide Synthase | -8.0 |
R3 | PI3K | -7.8 |
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C10H16N4O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2,(H4,11,12,13) |
InChI Key |
GNPPQMQZBUBVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)N)N |
Origin of Product |
United States |
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